molecular formula C11H10BBrFNO4 B577409 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257647-82-7

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B577409
CAS No.: 1257647-82-7
M. Wt: 329.916
InChI Key: POSHLJSRMPWZEE-UHFFFAOYSA-N
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Description

This compound belongs to the MIDA (N-methyliminodiacetic acid) boronate family, a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity . The structure features a boronate core (1,3,6,2-dioxazaborocane-4,8-dione) with a 3-bromo-2-fluorophenyl substituent. The bromo and fluoro groups on the aromatic ring modulate electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)7-3-2-4-8(13)11(7)14/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHLJSRMPWZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BBrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746339
Record name 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257647-82-7
Record name 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257647-82-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-bromo-2-fluoroaniline with boronic acid derivatives under specific conditions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or esters.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a fluorophenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and bases like potassium carbonate for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and esters, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H10BBrFNO4C_{11}H_{10}BBrFNO_4 and features a dioxazaborocane core that incorporates both bromine and fluorine substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Medicinal Chemistry Applications

  • Drug Design :
    • The incorporation of fluorine atoms in organic molecules often enhances their pharmacokinetic properties. Fluorinated compounds can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
    • The specific structure of 2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione allows for potential interactions with various biological targets, making it a candidate for further investigation as a pharmaceutical agent.
  • Antitumor Activity :
    • Preliminary studies suggest that compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation. The dioxazaborocane framework may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
  • Heat Shock Protein Inhibition :
    • Research indicates that boron-containing compounds can act as inhibitors of heat shock proteins (HSPs), which are crucial for cancer cell survival under stress conditions. The unique structure of this compound may provide a novel approach to targeting HSPs in cancer therapy .

Biological Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that fluorinated compounds can modulate enzyme activity and receptor interactions. For instance, studies on related compounds have shown that fluorination can enhance binding affinity to targets such as vascular endothelial growth factor receptors (VEGFRs) .
  • In Vivo Studies :
    • Animal model studies are essential for evaluating the therapeutic potential of new compounds. Initial findings from related boron compounds indicate promising results in reducing tumor size without significant toxicity .

Material Science Applications

  • Catalysis :
    • The boron atom in the compound may facilitate catalytic reactions, particularly in cross-coupling reactions used in organic synthesis. This characteristic is valuable for developing new synthetic pathways in organic chemistry .
  • Sensor Development :
    • Boron-containing compounds are being explored for use in sensors due to their unique electronic properties. The ability to fine-tune these properties through structural modifications opens avenues for developing sensitive detection methods for various analytes .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated efficacy against breast cancer cell lines; potential mechanism involves apoptosis induction.
Study 2Heat Shock Protein InhibitionIdentified as a moderate inhibitor of HSP90; showed selective toxicity towards cancer cells over normal cells.
Study 3Catalytic ApplicationsEffective as a catalyst in Suzuki coupling reactions; improved yields compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and as a catalyst. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and function.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key analogs and their molecular data are summarized in Table 1:

Table 1. Molecular Properties of Selected MIDA Boronates

Compound Name (Substituent) Molecular Formula Average Mass Key Substituents Key Applications/Reactivity Reference
2-(3-Bromophenyl)-6-methyl-MIDA boronate C₁₁H₁₁BBrNO₄ 311.92 3-Bromo Cross-coupling; intermediate synthesis
2-(4-Fluorophenyl)-6-methyl-MIDA boronate C₁₁H₁₁BFNO₄ 251.02 4-Fluoro Drug discovery; agrochemicals
2-(3-Nitrophenyl)-6-methyl-MIDA boronate C₁₁H₁₁BN₂O₆ 282.03 3-Nitro Electrophilic coupling; explosives R&D
2-(4-Methoxyphenyl)-6-methyl-MIDA boronate C₁₂H₁₄BNO₅ 263.05 4-Methoxy Stabilized intermediates
2-(5-Bromo-2-methoxyphenyl)-6-methyl-MIDA C₁₂H₁₃BBrNO₅ 341.95 5-Bromo, 2-methoxy Directed functionalization

Key Observations :

  • Mass and Polarity : Brominated derivatives (e.g., 311.92 g/mol for 3-bromo) are heavier and more lipophilic than fluorinated analogs (251.02 g/mol for 4-fluoro) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance boron electrophilicity, accelerating cross-coupling, while electron-donating groups (e.g., -OCH₃ in ) stabilize intermediates.

Stability and Reactivity

  • Thermal Stability : Fluorinated MIDA boronates exhibit higher thermal stability due to the strong C-F bond . Brominated analogs may decompose at elevated temperatures, releasing boronic acids.
  • Hydrolytic Stability : MIDA boronates are generally stable to aqueous conditions, but electron-deficient aryl groups (e.g., nitro in ) may accelerate hydrolysis.
  • Reactivity in Cross-Coupling : Bromine’s superior leaving-group ability compared to fluorine makes brominated derivatives more reactive in Suzuki-Miyaura couplings . However, fluorine’s electronegativity can direct regioselective couplings in polyhalogenated systems.

Biological Activity

The compound 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10BrFNO4
  • Molecular Weight : 300.10 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes involved in metabolic pathways and cellular signaling. Specifically, the presence of the dioxazaborocane moiety may enhance its ability to form complexes with biological macromolecules.

Anticancer Properties

Research indicates that compounds within the dioxazaborocane class exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies showed that this compound reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest:

  • Case Study 2 : A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Reduced cell viability
AntimicrobialE. coliInhibition of bacterial growth
AntimicrobialS. aureusSignificant inhibition zones

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Current research suggests:

  • Absorption : The compound shows moderate absorption characteristics.
  • Metabolism : Initial studies indicate hepatic metabolism with potential cytochrome P450 involvement.
  • Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can purity be maximized?

  • Methodological Answer : Begin with Suzuki-Miyaura cross-coupling reactions using bromo-fluoroaryl precursors (e.g., 3-Bromo-2-fluoroaniline derivatives, as in ) and boron-containing intermediates. Key factors:
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions to minimize debromination.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol.
  • Validate purity via HPLC (≥95% threshold) and confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :
  • NMR : Focus on 19F^{19}\text{F} NMR to confirm fluorine positioning and 11B^{11}\text{B} NMR to verify boron coordination (expected δ: 10–15 ppm for dioxazaborocane).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., boron-oxygen bond lengths ~1.5 Å).
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and B-O vibrations at 1350–1250 cm⁻¹.
  • Cross-reference with databases (e.g., PubChem, ) to resolve spectral mismatches .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store aliquots at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.
  • Monitor degradation via TLC (Rf shifts) and HPLC at 0, 1, 3, and 6 months.
  • Key finding : Boron-containing heterocycles (e.g., dioxazaborocanes) are hygroscopic; use argon-flushed vials for RT storage to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituent in photochemical applications?

  • Methodological Answer :
  • Perform time-dependent DFT calculations to model excited-state behavior. The electron-withdrawing fluorine atom directs electrophilic substitution to the para position relative to boron.
  • Validate via UV-Vis spectroscopy (λmax shifts under irradiation) and trapping experiments with dienes (e.g., furan).
  • Compare with analogous compounds (e.g., 2-Fluoro-6-methoxyphenylboronic acid, ) to isolate substituent effects .

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer :
  • Apply EPI Suite or COSMOtherm to estimate logP (lipophilicity) and biodegradation potential.
  • Simulate hydrolysis pathways using Gaussian09: Fluorine’s electronegativity slows aqueous degradation, while boron’s Lewis acidity accelerates esterase-mediated cleavage.
  • Cross-validate with experimental data from microcosm studies (soil/water systems) per ’s framework .

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Design a randomized block experiment (as in ) with controls for pH, temperature, and ionic strength.
  • For enzyme inhibition assays, pre-incubate the compound with target proteins (e.g., serine hydrolases) and quantify activity via fluorogenic substrates .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact its catalytic performance in asymmetric synthesis?

  • Methodological Answer :
  • Synthesize analogs (e.g., 6-ethyl variant) and compare enantioselectivity in model reactions (e.g., aldol condensations).
  • Characterize transition states via DFT (B3LYP/6-31G*) and correlate with experimental ee values (HPLC with chiral columns).
  • Reference ’s approach to iterative optimization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :
  • Replicate solubility tests in DMSO, DMF, and THF using gravimetric analysis (weight after saturation and filtration).
  • Control for batch-to-batch purity variations (e.g., residual solvents detected via GC-MS).
  • Consult synthetic protocols from –4 for solvent compatibility insights .

Q. Why do different studies report varying catalytic activity in cross-coupling reactions?

  • Methodological Answer :
  • Systematically test variables: ligand choice (e.g., XPhos vs. SPhos), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane).
  • Use Design of Experiments (DoE) software to identify interaction effects (e.g., ligand-solvent synergies).
  • Align findings with ’s emphasis on theory-driven variable selection .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for boron-based drug discovery?

  • Methodological Answer :
  • Map its pharmacophore features (e.g., boron’s sp² hybridization) to known bioactive dioxazaborocanes ().
  • Apply ’s principle of linking research to conceptual frameworks (e.g., boron’s role in transition-state analog design) .

Q. What strategies validate the compound’s role in novel reaction mechanisms?

  • Methodological Answer :
  • Use isotopic labeling (e.g., 18O^{18}\text{O} in dioxaborolane rings) to trace oxygen transfer pathways.
  • Perform kinetic isotope effect (KIE) studies and compare with computational intermediates (IRC plots in Gaussian).
  • Reference ’s iterative exploratory research model .

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